4-Ethoxy-1,1,1-trifluoropent-3-en-2-one
Description
Contextualization of Fluorine in Advanced Organic Synthesis and Molecular Design
The introduction of fluorine into organic molecules is a transformative strategy in modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to finely tune the physicochemical and biological characteristics of a compound. Fluorination can significantly enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the therapeutic effect of a drug.
Furthermore, the presence of fluorine can alter a molecule's lipophilicity, which influences its ability to permeate cell membranes and improves bioavailability. It can also modulate the acidity or basicity (pKa) of nearby functional groups, which is crucial for optimizing a drug's solubility and receptor-binding interactions. Reflecting its importance, approximately 30% of newly developed drugs and about 50% of crop protection products contain fluorine, underscoring the critical role of fluorinated intermediates in developing innovative chemical entities. solvay.com
Overview of α,β-Unsaturated Carbonyl Compounds as Key Intermediates in Chemical Transformations
α,β-Unsaturated carbonyl compounds, commonly known as enones, are fundamental building blocks in organic chemistry. Their chemical reactivity is characterized by the conjugation of a carbon-carbon double bond with a carbonyl group. This electronic arrangement creates two primary electrophilic sites: the carbonyl carbon and the β-carbon. Consequently, enones can undergo both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon).
This dual reactivity makes enones exceptionally versatile intermediates, participating in a wide array of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. These include the Michael addition, Diels-Alder reactions, and various cycloadditions. Their ability to serve as precursors for more complex molecular architectures solidifies their status as indispensable tools in the synthesis of natural products, pharmaceuticals, and agrochemicals.
Specific Focus on 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one within the Class of Fluorinated Enones
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO) emerges as a particularly significant reagent by combining the reactive profile of an enone with the influential properties of a trifluoromethyl (CF₃) group. This compound serves as a highly versatile precursor for introducing the trifluoromethyl moiety into a wide range of molecular structures. google.com The trifluoromethyl group enhances the lipophilicity and metabolic stability of resulting compounds, making them more effective in biological systems. innospk.com
As a light yellow, transparent liquid, ETFBO is a cornerstone intermediate in the pharmaceutical and agrochemical industries. innospk.com Its stability and reactivity make it a valuable asset in chemical manufacturing. innospk.com The compound's structure allows it to participate in substitution, addition, and cycloaddition reactions, rendering it a flexible precursor for complex molecules. innospk.com
Physicochemical Properties of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
| Property | Value | Reference |
|---|---|---|
| CAS Number | 17129-06-5 | innospk.comsigmaaldrich.com |
| Molecular Formula | C₆H₇F₃O₂ | innospk.com |
| Molecular Weight | 168.11 g/mol | sigmaaldrich.com |
| Density | 1.18 g/cm³ | innospk.comsigmaaldrich.com |
| Boiling Point | 51-53 °C at 12 mmHg | sigmaaldrich.com |
| Refractive Index | 1.406 | innospk.comsigmaaldrich.com |
| Flash Point | 125°F (51.67 °C) | innospk.com |
Synthesis and Reactivity
The synthesis of ETFBO can be achieved through several methods. A common laboratory and industrial preparation involves the reaction of trifluoroacetyl chloride with ethyl vinyl ether. wikipedia.org Other reported methods use trifluoroacetic anhydride as the trifluoroacetylating agent in the presence of a base. google.comgoogle.com Continuous synthesis processes have also been developed to improve efficiency and safety for large-scale production. google.com
The reactivity of ETFBO is rich and varied, making it a powerful tool for synthetic chemists:
Heterocycle Synthesis: ETFBO is a key precursor for a multitude of trifluoromethyl-substituted heterocycles. It is notably used in the synthesis of pyrazoles, which are core structures in many anti-inflammatory drugs. innospk.comresearchgate.net For instance, it was used in a synthetic approach towards the COX-2 inhibitor Celecoxib. researchgate.netsemanticscholar.org It is also employed to create other heterocycles like thiophenes, furans, and pyrroles. researchgate.netsemanticscholar.org
Nucleophilic Reactions: The enone structure of ETFBO reacts with a wide range of nucleophiles. With carbon nucleophiles like Grignard reagents (phenylmagnesium bromide), it can undergo substitution of the ethoxy group, while organozinc compounds tend to add to the carbonyl group (1,2-addition). researchgate.netoakwoodchemical.com It also reacts with phosphorous nucleophiles like triethyl phosphite (B83602) in [4+2] cycloaddition reactions. sigmaaldrich.comresearchgate.net
Peptide Synthesis: ETFBO has been utilized as a protecting reagent for amino acids in peptide synthesis. The reaction proceeds readily without causing racemization, highlighting its utility in constructing complex peptides. sigmaaldrich.comoakwoodchemical.com
The strategic application of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one continues to expand, driven by the consistent demand for novel, high-performance fluorinated compounds in various sectors of the chemical industry. innospk.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
144219-75-0 |
|---|---|
Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
4-ethoxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-5(2)4-6(11)7(8,9)10/h4H,3H2,1-2H3 |
InChI Key |
MJWKHBFRFQWARS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxy 1,1,1 Trifluoropent 3 En 2 One and Congeneric Structures
Direct Synthetic Routes to 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one
The direct synthesis of this compound has been approached through several optimized and specific protocols. These methods are crucial for the efficient production of this important chemical intermediate, which is widely used in the synthesis of pharmaceuticals and agrochemicals. innospk.com
Optimized Protocols for the Preparation of Acyclic Fluorine-Containing Enones
An optimized protocol has been developed for the preparation of acyclic fluorine-containing enones, which are valuable building blocks for a wide array of fluorinated compounds. researchgate.net These enones are noted for their reactivity and utility as precursors to various fluorinated aliphatic and heterocyclic compounds. researchgate.net
Synthesis via Alkyl Vinyl Ethers and Polyfluoroacylating Reagents
A general and efficient one-step method for the synthesis of β-alkoxyvinyl polyfluoroalkyl ketones, including this compound, involves the reaction of alkyl vinyl ethers with polyfluoroacylating reagents. researchgate.net This approach is widely utilized due to its directness and the ready availability of the starting materials. researchgate.net The reaction of ethyl vinyl ether with trifluoroacetic anhydride, often in the presence of an acid-binding agent like pyridine, is a common example of this synthetic strategy. nbinno.com
Preparation from 2-Ethoxy-1-propene and Trifluoroacetic Anhydride
A specific and frequently cited method for the preparation of this compound is the reaction of 2-ethoxy-1-propene (ethyl vinyl ether) with trifluoroacetic anhydride. nbinno.comgoogle.compatsnap.com This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the trifluoroacetic acid byproduct. nbinno.comgoogle.com Continuous synthesis methods have also been developed to improve the efficiency and safety of this process, allowing for precise control of reaction parameters and reducing product degradation. google.com In some variations, trifluoroacetyl chloride is used in place of trifluoroacetic anhydride, with organic bases like N-methylmorpholine or N-methylimidazole being employed to improve product quality and reduce environmental impact. google.com
Table 1: Reaction Conditions for the Synthesis of this compound from 2-Ethoxy-1-propene and Trifluoroacetic Anhydride
| Reagent 1 | Reagent 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Ethoxy-1-propene | Trifluoroacetic Anhydride | Triethylamine | Not Specified | Not Specified | Not Specified | google.com |
| Ethyl vinyl ether | Trifluoroacetic Anhydride | Pyridine | Not Specified | Not Specified | 83.6 | patsnap.com |
| Vinyl ethyl ether | Trifluoroacetyl chloride | N-methylmorpholine | Dichloromethane or Dichloroethane | 0-10 | Not Specified | google.com |
Analogous and Related Synthetic Strategies for Fluorinated Enones
Beyond the direct synthesis of this compound, other innovative strategies have been developed for the synthesis of a broader range of fluorinated enones. These methods often employ transition metal catalysis or metal-free organocatalysis to achieve high levels of efficiency, regioselectivity, and stereoselectivity.
Nickel-Catalyzed Reductive Fluoroalkylacylation of Alkynes
A nickel-catalyzed three-component reductive fluoroalkylacylation of alkynes with fluoroalkyl halides and acyl chlorides has been developed as an efficient method for the synthesis of fluoroalkyl-incorporated enones. acs.orgacs.org This dicarbofunctionalization process operates under mild conditions and provides high yields with excellent regioselectivity and stereoselectivity. acs.orgacs.org The reaction allows for the simultaneous installation of a fluoroalkyl group and an acyl group across a carbon-carbon triple bond, offering a powerful tool for the rapid construction of complex fluorinated molecules. acs.orgacs.org
Table 2: Nickel-Catalyzed Reductive Fluoroalkylacylation of Alkynes
| Alkyne | Fluoroalkyl Halide | Acyl Chloride | Catalyst | Reductant | Solvent | Yield (%) | Reference |
| Various | Various | Various | Nickel catalyst | Not Specified | Not Specified | High | acs.orgacs.org |
Metal-Free Organocatalytic Fluorination of Enynes
In the realm of metal-free synthesis, organocatalytic methods have emerged as a powerful alternative for the preparation of fluorinated compounds. One such strategy involves the regioselective, catalytic 1,1-difluorination of enynes. nih.gov This method utilizes iodine(I)/iodine(III) catalysis to generate versatile homopropargylic difluorides from readily available enyne substrates. nih.gov Another relevant approach is the enantioselective organocatalytic α-fluorination of aldehydes, which provides access to α-fluoro aldehydes, important chiral building blocks for the synthesis of medicinal agents. researchgate.net While not directly producing enones, these methods highlight the utility of organocatalysis in the selective introduction of fluorine into organic molecules, which can be precursors to fluorinated enones.
Oxyfluorination of Olefins Leading to α-Fluoroketones
A metal-free and environmentally friendly catalytic system has been developed for the oxyfluorination of olefins to produce α-fluoroketones. organic-chemistry.orgacs.orgnih.gov This method utilizes Selectfluor as the electrophilic fluorinating reagent and molecular oxygen as a co-oxidant. organic-chemistry.org The reaction demonstrates broad functional group tolerance, accommodating both electron-rich and electron-deficient substituents. organic-chemistry.orgacs.org
Mechanistic studies suggest the reaction proceeds through the formation of a benzylic carbonium radical via a single-electron transfer (SET) process. organic-chemistry.orgacs.org This radical then reacts with Selectfluor to form a β-fluorinated benzylic carbocation, which is subsequently attacked by water and further oxidized to yield the α-fluoroketone product. acs.org Isotopic labeling studies have confirmed that both water and molecular oxygen can act as the oxygen source in the final product. acs.org
| Reagents | Conditions | Product | Yield (%) |
| Olefin, IBX (1 equiv), Selectfluor (1.7 equiv), Acetic Acid (0.4 equiv) | CH3CN/H2O, O2 atmosphere | α-Fluoroketone | 75 |
Fluorination of Vinyl Azides to α-Fluoroketones
An efficient and mild method for the synthesis of α-fluoroketones involves the fluorination of vinyl azides. nih.govacs.org This transition-metal-free protocol uses Selectfluor as the fluorine source and demonstrates excellent functional group tolerance. organic-chemistry.org The reaction is believed to proceed through a single-electron transfer (SET) mechanism, followed by a fluorine atom transfer. nih.govacs.orgorganic-chemistry.org
Optimization studies have identified acetonitrile as the ideal solvent, with sodium bicarbonate as the preferred base and the addition of two equivalents of water yielding the best results. organic-chemistry.org Isotopic-labeling experiments have confirmed that the oxygen atom in the resulting α-fluoroketone originates from water. organic-chemistry.org This method provides moderate to good yields and is compatible with a variety of functional groups. organic-chemistry.org
| Substrate | Reagents | Conditions | Product | Yield (%) |
| Vinyl Azide (B81097) | Selectfluor, NaHCO3, H2O | Acetonitrile | α-Fluoroketone | Moderate to Good |
Isomerization and Subsequent Fluorination of Allylic Alcohols
Allylic alcohols can be converted to α-fluoro ketones through a process involving isomerization to enolates or enols, followed by fluorination. organic-chemistry.org This reaction can be catalyzed by iridium complexes, such as [Cp*IrCl2]2, which facilitates the isomerization step. organic-chemistry.org The subsequent reaction with an electrophilic fluorinating reagent like Selectfluor, present in the reaction medium, produces the α-fluoro ketones as single constitutional isomers in good yields. organic-chemistry.org This one-pot method combines the isomerization and fluorination steps, providing a straightforward route to α-fluoroketones from readily available allylic alcohols. diva-portal.org
| Catalyst | Fluorinating Agent | Product | Yield |
| [Cp*IrCl2]2 | Selectfluor | α-Fluoro ketone | Good |
Direct Fluorination of Ketone Derivatives
The direct fluorination of ketones at the α-carbonyl position offers a straightforward route to α-fluoroketones without the need for prior activation of the substrate molecule. organic-chemistry.org One effective method employs N-F reagents, such as 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh), as the fluorine transfer agent. organic-chemistry.orgresearchgate.net The reaction is typically carried out in a solvent like methanol. organic-chemistry.orgresearchgate.net
This methodology has been successfully applied to a diverse range of ketones, including acetophenone derivatives, naphthyl ketones, and various cyclic ketones. organic-chemistry.orgsapub.org The reaction is often regioselective, and in the case of certain steroidal ketones, it can also be stereospecific. researchgate.net The proposed mechanism for cyclic β-diketones involves the formation of an enol species which then attacks the electrophilic fluorine of the N-F reagent. sapub.org
| Fluorinating Agent | Solvent | Substrate Scope |
| Accufluor™ NFTh | Methanol | Carbocyclic ketones, aromatic ketones, keto steroids |
Enantioselective α-Fluorination of β-Dicarbonyl Compounds
A highly enantioselective method for the α-fluorination of both cyclic and acyclic β-dicarbonyl compounds has been developed using β,β-diaryl serines as primary amine organocatalysts. organic-chemistry.orgacs.org This reaction is enhanced by the addition of alkali carbonates, such as Na2CO3 or Li2CO3, which allows for the use of only 1.1 equivalents of Selectfluor. organic-chemistry.orgacs.org
The catalyst, particularly those with bulky β-aryl groups, plays a crucial role in achieving high enantioselectivity. organic-chemistry.org Control experiments have indicated that the carboxylic acid moiety of the catalyst is essential for enantioinduction, likely through ionic interactions with Selectfluor. organic-chemistry.org This method affords α-fluorinated β-dicarbonyl compounds in good yields and with excellent enantioselectivity (up to 98% ee). acs.orgorganic-chemistry.org This approach is applicable to a wide range of substrates including β-diketones, β-ketoesters, and β-ketoamides. acs.orgchemistryviews.org
| Catalyst | Additive | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| β,β-Diaryl serine | Li2CO3 or Na2CO3 | Selectfluor (1.1 equiv) | 50–99 | up to 98 |
Photocatalytic α-Perfluoroalkenylation of Aldehydes to Fluorinated Enals
A mild, operationally simple, and inexpensive photocatalytic method has been developed for the α-perfluoroalkenylation of aldehydes, yielding tetrasubstituted, highly electron-deficient enals. acs.orgnih.gov This one-step reaction tolerates a variety of functional groups and can be applied to a broad range of substrates, with product yields ranging from 52–84%. acs.orgnih.gov The process uses an organocatalyst and triphenylphosphine under visible light irradiation, avoiding the need for transition metals or harsh conditions. acs.org
The proposed mechanism involves the activation of perfluoroalkyl iodides by the phosphine (B1218219) photocatalyst. nih.gov The resulting perfluoroalkyl radical attacks an enamine intermediate, which is formed from an imidazolidinone catalyst and the aldehyde. acs.orgnih.gov Subsequent iminium hydrolysis and elimination of hydrogen fluoride (B91410) generate the fluorinated enal. acs.org
| Catalyst System | Reactants | Conditions | Product | Yield (%) |
| Triphenylphosphine, Imidazolidinone | Aldehyde, Perfluoroalkyl iodide | Blue light irradiation | Tetrasubstituted fluorinated enal | 52–84 |
Umpolung Morita-Baylis-Hillman Reaction for 2-Fluoroenone Synthesis
A novel, single-step synthesis of 2-fluoroenones from ubiquitous enones has been achieved through a rare umpolung Morita-Baylis-Hillman (MBH) type mechanism. organic-chemistry.orgacs.orgnih.gov This method provides a formal enone-α-H to F substitution in good yields (63–90%) and is applicable to a wide range of aromatic and alkenyl enones. organic-chemistry.orgnih.gov The reaction is performed at room temperature using HF-pyridine complex as the fluoride source. organic-chemistry.orgnih.gov
The proposed mechanism involves the conjugate attack of an amine on the enone, assisted by a hypervalent iodine reagent, to form an electrophilic β-ammonium-enolonium species. organic-chemistry.org This intermediate then undergoes nucleophilic attack by the fluoride anion, followed by base-induced elimination to yield the 2-fluoroenone. organic-chemistry.orgorganic-chemistry.org This approach circumvents the laborious multi-step sequences typically required for the synthesis of 2-fluoroenones. nih.gov
| Reagents | Fluoride Source | Product | Yield (%) |
| Enone, 2-Iodosyl-1,3-dimethylbenzene, DABCO | Pyridine-HF complex | 2-Fluoroenone | 63–90 |
Fluorination with Xenon Difluoride (XeF₂) and its Derivatives
Xenon difluoride (XeF₂) is a powerful and versatile electrophilic fluorinating agent that offers a convenient alternative to harsher reagents for the introduction of fluorine into organic molecules. nih.gov While direct synthesis of this compound using XeF₂ has not been extensively documented in publicly available literature, the reactivity of XeF₂ with structurally related compounds, such as β-dicarbonyls and their derivatives, provides a strong basis for proposing its application in the synthesis of this and congeneric structures.
The electrophilic nature of XeF₂ allows for the fluorination of electron-rich centers, such as enols and enol ethers, which are key tautomeric forms of β-dicarbonyl compounds. The reaction typically proceeds via an electrophilic attack of a fluorine atom from XeF₂ onto the carbon-carbon double bond of the enol or enol ether.
A significant precedent for the use of XeF₂ in the fluorination of β-dicarbonyl systems is the reaction with acetylacetone (pentane-2,4-dione). Treatment of acetylacetone with xenon difluoride in dichloromethane, catalyzed by a small amount of hydrogen fluoride, leads to the formation of the corresponding α,α-difluoro-β-diketone. This demonstrates the capability of XeF₂ to introduce fluorine atoms at the α-position of a 1,3-dicarbonyl compound.
Considering a plausible precursor to this compound, such as a β-keto ester like ethyl trifluoroacetoacetate, electrophilic fluorination with XeF₂ at the α-position could be envisioned. The electron-withdrawing trifluoromethyl group would influence the reactivity of the enol form, but the general principle of electrophilic attack remains a viable synthetic strategy.
The reaction of XeF₂ with enol ethers also provides a relevant synthetic pathway. Enol ethers are known to react with electrophilic fluorinating agents to produce α-fluoro ketones. While research on the reaction of XeF₂ with ethers can sometimes show a lack of selectivity, the presence of an activating carbonyl group, as in the case of an enol ether of a β-keto ester, would likely direct the fluorination to the α-carbon. researchgate.net
The table below summarizes the potential substrates and expected products based on the known reactivity of xenon difluoride.
| Substrate | Reagent | Potential Product | Reaction Type |
| Acetylacetone | XeF₂, cat. HF | 2,2-Difluoropentane-2,4-dione | Electrophilic Fluorination |
| Ethyl trifluoroacetoacetate | XeF₂ | Ethyl 2,2-difluoro-3-oxobutanoate | Electrophilic Fluorination |
| Silyl enol ether of a β-keto ester | XeF₂ | α-Fluoro-β-keto ester | Electrophilic Fluorination |
It is important to note that the reaction conditions, such as the solvent and the presence of catalysts, can significantly influence the outcome of fluorinations with XeF₂. semanticscholar.org For instance, the use of a Pyrex reaction vessel can catalyze electrophilic reactions of XeF₂. semanticscholar.org Therefore, the application of XeF₂ for the synthesis of this compound or its congeners would require careful optimization of these parameters to achieve the desired product selectively and in high yield.
Reactivity Profiles and Transformative Organic Chemistry of 4 Ethoxy 1,1,1 Trifluoropent 3 En 2 One and Its Derivatives
Nucleophilic Addition Reactions
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is a versatile building block in organic synthesis due to its reactive nature towards nucleophiles. The presence of the trifluoromethyl group, a strong electron-withdrawing group, activates the molecule for various transformations.
Interaction with C-Nucleophiles, including Organomagnesium and Organozinc Compounds
The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with organometallic reagents demonstrates a notable divergence in reactivity based on the metal used. When reacting with phenylmagnesium bromide, a Grignard reagent, the primary transformation observed is the substitution of the ethoxy group. This suggests that the Grignard reagent acts as a nucleophile attacking the vinylic carbon bearing the ethoxy group, leading to its displacement.
In contrast, the use of organozinc compounds results in a different reaction pathway. These less reactive organometallic species favor a 1,2-addition to the carbonyl group of the enone system. researchgate.net This difference in reactivity highlights the nuanced control that can be exerted over the reaction outcome by selecting the appropriate organometallic reagent.
Table 1: Reactivity of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with Organometallic Reagents
| Organometallic Reagent | Type of Reaction | Product Type |
| Phenylmagnesium Bromide | Ethoxy Group Substitution | β-Arylvinyltrifluoromethylketone |
| Organozinc Compounds | 1,2-Addition to Carbonyl | Product of addition to the carbonyl group |
Reactions with Secondary Amines Leading to Fluorine-Containing Cyclopentenone Derivatives
The interaction of this compound with secondary amines provides a pathway to valuable fluorine-containing cyclopentenone derivatives. This transformation likely proceeds through an initial nucleophilic addition of the secondary amine to the enone system, followed by an intramolecular cyclization and subsequent elimination steps to afford the final cyclopentenone ring structure. The resulting fluorinated cyclopentenones are of interest due to the prevalence of such motifs in biologically active molecules.
Formation of 4-Amino-2,3-dihydrofuran-2-ols and Subsequent Intramolecular Cyclization
In a related reaction manifold, the treatment of this compound with primary amines or other suitable nitrogen nucleophiles can lead to the formation of 4-amino-2,3-dihydrofuran-2-ol intermediates. This occurs via a nucleophilic attack on the carbonyl carbon, followed by an intramolecular cyclization where the nitrogen attacks the double bond. These dihydrofuranol intermediates are often not isolated but can undergo further intramolecular cyclization reactions, providing access to a variety of heterocyclic scaffolds.
Cycloaddition Reactions
Cycloaddition reactions offer a powerful tool for the construction of cyclic systems, and this compound can participate in such transformations, leading to complex trifluoromethylated heterocyclic products.
[3+2] Cycloadditions with Thiocarbonyl S-Methanides: Exploration of Chemo- and Regioselectivity
The [3+2] cycloaddition reaction between this compound and thiocarbonyl S-methanides represents a sophisticated method for the synthesis of five-membered sulfur-containing heterocycles. semanticscholar.org Thiocarbonyl S-methanides are 1,3-dipoles that can be generated in situ. semanticscholar.org The reaction with the activated double bond of the enone proceeds to form a new ring. The chemo- and regioselectivity of this reaction are of significant interest. The chemoselectivity refers to which of the two double bonds (the C=C or the C=O) of the enone reacts with the dipole. The regioselectivity determines the orientation of the dipole as it adds to the dienophile, leading to different constitutional isomers. The specific outcomes of these reactions are highly dependent on the substituents on both the enone and the thiocarbonyl S-methanide, as well as the reaction conditions.
Formation of Trifluoromethylated Tetrahydrothiophene (B86538) and 1,3-Oxathiolane (B1218472) Derivatives
Through [3+2] cycloaddition reactions with thiocarbonyl S-methanides, trifluoromethylated tetrahydrothiophene derivatives can be synthesized. researchgate.net This occurs when the thiocarbonyl S-methanide reacts across the carbon-carbon double bond of this compound.
Furthermore, by carefully choosing the dipolarophile and the reaction conditions, it is also possible to form trifluoromethylated 1,3-oxathiolane derivatives. semanticscholar.org This would likely involve the reaction of the thiocarbonyl S-methanide with the carbonyl group of the enone. These cycloaddition strategies provide direct routes to structurally diverse trifluoromethyl-containing heterocycles, which are valuable targets in medicinal and materials chemistry.
Phosphine-Catalyzed Enantioselective [3+2] Cycloadditions with Allenoatesnih.gov
The phosphine-catalyzed [3+2] cycloaddition of allenoates with electron-deficient alkenes, such as β-trifluoromethyl enones, represents a significant and direct method for constructing functionalized cyclopentene (B43876) rings. nih.govpku.edu.cn This reaction is a cornerstone of organocatalysis, enabling the creation of complex molecular architectures from simpler precursors. nih.gov The process is initiated by the nucleophilic addition of a phosphine (B1218219) to the β-position of the allenoate, which generates a zwitterionic 1,3-dipole intermediate. nih.govpku.edu.cnacs.org This intermediate then undergoes a cycloaddition with the β-trifluoromethyl enone. acs.org
A critical aspect of this transformation is the control of enantioselectivity, which is achieved through the use of chiral phosphine catalysts. nih.gov The mechanism involves the catalyst favoring a reaction with one enantiomer of the racemic allenoate substrate. acs.org The initial addition of the phosphine to the allene (B1206475) is often the rate-determining step. nih.govacs.org The resulting phosphonium (B103445) intermediate then participates in a concerted intramolecular [3+2] cycloaddition. acs.org
The reaction between 3-butynoates and β-trifluoromethyl enones, promoted by a unique binary catalytic system of a simple amine and a chiral phosphine, yields trifluoromethylated cyclopentenes with three contiguous stereogenic centers. acs.org This approach showcases high diastereoselectivities and excellent enantioselectivities. acs.org The synergistic action of the Lewis basic amine and the phosphine is essential for the initial alkyne isomerization and the subsequent cyclization. acs.org
Detailed mechanistic studies, including kinetic analyses and computational modeling, have elucidated the intricacies of this reaction. nih.govpku.edu.cn These studies confirm that the reaction proceeds through four main steps: the in situ formation of a 1,3-dipole from the allenoate and phosphine, a stepwise [3+2] cycloaddition, a water-catalyzed sci-hub.sed-nb.info-hydrogen shift, and finally, the elimination of the phosphine catalyst to regenerate it for the next catalytic cycle. nih.govpku.edu.cn The presence of an electron-withdrawing group on the allene is crucial for both the kinetic and thermodynamic viability of the 1,3-dipole formation. nih.gov
The versatility of this methodology allows for the synthesis of a wide array of densely functionalized perfluoroalkylated cyclopentenes. rsc.org By carefully selecting the chiral phosphine catalyst, it is possible to achieve high yields and excellent enantiomeric excesses for products with multiple contiguous chiral stereocenters. nih.govrsc.org For instance, multifunctional phosphines have demonstrated good performance with substrates bearing ortho-substituents, leading to high yields and enantioselectivities. nih.gov
Table 1: Examples of Phosphine-Catalyzed [3+2] Cycloadditions
| Catalyst | Substrates | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Chiral Phosphepine | Allenes and β-substituted α,β-unsaturated enones | Functionalized cyclopentenes | High | Moderate to Good | acs.org |
| Amine/Chiral Phosphine | 3-Butynoates and β-trifluoromethyl enones | Trifluoromethylated cyclopentenes | Good | Excellent | acs.org |
| (S)-P3 | γ-Aryl substituted allenoates and β-perfluoro substituted enone | Densely functionalized cyclopentenes | 85-88 | 96-99 | nih.gov |
[4+2] Hetero Diels-Alder Reactions Leading to Dihydropyranespku.edu.cn
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. In the context of β-trifluoromethyl enones, these reactions can lead to the formation of dihydropyran structures. Research has shown that when allenoates react with CF3 aryl ketones in the presence of nucleophilic phosphines or tertiary amines, various trifluoromethylated oxygen heterocycles, including dihydropyrans, can be synthesized. sci-hub.se
The reaction of this compound with electron-rich alkenes, such as ethyl vinyl ether, under Lewis acid catalysis can also lead to dihydropyran derivatives. The trifluoromethyl group in the enone enhances its reactivity as a heterodienophile in [4+2] cycloaddition reactions. The stereochemical outcome of these reactions is often controlled by the geometry of the enone and the nature of the catalyst.
While the search results primarily focus on [3+2] cycloadditions, the underlying principles of phosphine catalysis are relevant. Phosphine-catalyzed [4+2] annulations have been developed, for example, in the synthesis of highly functionalized tetrahydropyridines. ehu.es These reactions demonstrate the versatility of phosphine catalysis in constructing various ring systems.
Functional Group Interconversions and Derivatizations
Reduction and Oxidation Reactions of the Carbonyl and Alkene Moietiesacs.org
The carbonyl and alkene functionalities within this compound and its derivatives are amenable to a variety of reduction and oxidation reactions, allowing for further molecular diversification. For instance, the products of [3+2] annulation reactions, which are highly functionalized cyclopentenes, can undergo diastereoselective functionalization. acs.org Hydrogenation and epoxidation of these cyclopentene products proceed with high stereoselectivity and yield. acs.org
The selective reduction of the carbonyl group in the presence of the carbon-carbon double bond can be achieved using specific reducing agents. Conversely, the double bond can be selectively reduced while preserving the carbonyl group. The trifluoromethyl group can influence the reactivity of these functional groups, sometimes requiring tailored reaction conditions.
Substitution Reactions Involving Ethoxy and Potential Amino Moietiesacs.org
The ethoxy group in this compound is a vinylogous ester and can be susceptible to substitution by various nucleophiles. For example, reaction with primary or secondary amines can lead to the corresponding β-enaminones. This substitution reaction is often a key step in the synthesis of more complex heterocyclic structures.
The introduction of amino moieties can also be achieved through reactions with azomethine imines. Phosphine-catalyzed [3+2] and [4+3] annulation reactions of C,N-cyclic azomethine imines with allenoates have been developed to produce a variety of pharmaceutically relevant tetrahydroisoquinoline derivatives. nih.gov These reactions highlight the potential for incorporating nitrogen-containing functionalities into structures derived from β-trifluoromethyl enones.
Furthermore, phosphine-catalyzed conjugate cyanation of β-trifluoromethyl enones with trimethylsilyl (B98337) cyanide (TMSCN) provides access to α-trifluoromethyl γ-carbonyl nitriles. rsc.org This transformation is facilitated by an organophosphorus zwitterion, which acts as a highly efficient Lewis base catalyst. rsc.org
Hydrodefluorination of β-Trifluoromethyl Enones to Gem-Difluorovinyl Alcoholsehu.es
The selective functionalization of the C(sp³)–F bonds in trifluoromethyl groups is a challenging yet attractive area of research. A notable transformation is the "on-water" defluorinative bisphosphorylation of β-trifluoromethyl enones with phosphine oxides, which leads to the synthesis of multi-substituted furans. researchgate.net This reaction proceeds through the successive functionalization of C(sp³)–F bonds. researchgate.net
While direct hydrodefluorination to gem-difluorovinyl alcohols is not explicitly detailed in the provided search results for this compound, the concept of defluorinative functionalization is an active area of investigation. Such transformations would provide access to novel fluorinated building blocks with distinct reactivity and biological profiles.
Defluorophosphorylation with Phosphine Oxides
The reaction of this compound with phosphine oxides represents a significant transformation, leading to the formation of phosphorus-containing compounds through a process known as defluorophosphorylation. This type of reaction involves the cleavage of a carbon-fluorine bond and the concurrent formation of a carbon-phosphorus bond.
Research into the interaction of (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with various phosphorous nucleophiles, including diethyl phosphite (B83602), has shed light on these complex reactions. researchgate.net The reaction with diethyl phosphite, for instance, results in a mixture of cis- and trans-isomers of the corresponding phosphorylated product. researchgate.net This indicates that the stereochemistry of the starting enone influences the final product distribution.
Furthermore, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with triethyl phosphite proceeds via an Arbuzov-type rearrangement to yield a trifluoromethyl-containing phosphonate (B1237965). researchgate.net This phosphonate is considered a valuable building block for further synthetic transformations. In some instances, heating the reactants can lead to a [4+2] cycloaddition product, which upon hydrolysis, can yield a cyclic phosphonate derivative. researchgate.net
The following table summarizes the outcomes of reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with different phosphorous nucleophiles:
| Phosphorous Nucleophile | Reaction Type | Product |
| Diethyl phosphite | Addition | 1:1 mixture of cis- and trans-phosphorylated products researchgate.net |
| Triethyl phosphite | Arbuzov rearrangement | Trifluoromethyl-containing phosphonate researchgate.net |
| Triethyl phosphite (with heating) | [4+2] Cycloaddition | 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene researchgate.net |
The Influence of the Carbonyl Auxiliary on Reactivity and Selectivity
The reactivity and selectivity of this compound are significantly influenced by the nature of the carbonyl group and its surrounding functionalities. The trifluoromethyl group, being a strong electron-withdrawing group, activates the enone system, making it susceptible to nucleophilic attack.
The presence of the ethoxy group at the 4-position makes the molecule a versatile precursor for various transformations. For instance, its reaction with organometallic reagents like phenylmagnesium bromide leads to the substitution of the ethoxy group. researchgate.net In contrast, reactions with organozinc compounds result in 1,2-addition to the carbonyl group. researchgate.net This differential reactivity highlights the nuanced control that can be exerted over the reaction pathway by choosing the appropriate nucleophile.
Furthermore, the carbonyl auxiliary plays a crucial role in Lewis acid-catalyzed reactions. In the presence of a Lewis acid, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one can react with electron-rich aromatic systems, such as indole (B1671886) and N,N-dimethylaniline, to produce β-arylvinyltrifluoromethylketones. researchgate.net This demonstrates how the carbonyl group facilitates carbon-carbon bond formation under specific catalytic conditions.
Heterocycle Synthesis and Annulation Reactions
This compound is a valuable building block in the synthesis of various fluorine-containing heterocyclic compounds. Its unique combination of functional groups, including a trifluoromethyl ketone, an enol ether, and a double bond, allows for a diverse range of cyclization and annulation reactions.
Formation of Functionalized Fluoroalkyl Pyrimidines and Pyrazoles via N-Nucleophiles
The reaction of this compound and its derivatives with nitrogen-based nucleophiles is a widely employed strategy for the synthesis of functionalized fluoroalkyl-containing pyrimidines and pyrazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. nih.gov
The general approach involves the condensation of the trifluoromethyl-β-dicarbonyl compound with a dinucleophile, such as a hydrazine (B178648) or a guanidine (B92328) derivative. The regioselectivity of these reactions is a critical aspect, as it determines the final substitution pattern on the heterocyclic ring. organic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been shown to significantly enhance the regioselectivity of pyrazole (B372694) formation compared to polar protic solvents. organic-chemistry.org
Cyclocondensation Reactions Yielding Trifluoromethyl-Containing Azoles
Cyclocondensation reactions of this compound with various binucleophiles are a powerful method for constructing a wide array of trifluoromethyl-containing azoles. These reactions typically proceed through an initial nucleophilic attack on the enone system, followed by an intramolecular cyclization and dehydration sequence.
For example, the reaction with hydrazine derivatives leads to the formation of trifluoromethyl-substituted pyrazoles. nih.gov Similarly, reaction with amidines or guanidines can yield trifluoromethylated pyrimidines. The versatility of this approach allows for the introduction of diverse substituents onto the azole ring by varying the structure of the binucleophile. The synthesis of pyrazoles can be achieved through (3+2) cyclocondensations or cycloadditions. nih.gov
Regioselective Synthesis of Pyrazoles and Pyrimidin-2(1H)-ones
The regioselective synthesis of pyrazoles and pyrimidin-2(1H)-ones from this compound is a key challenge and an area of active research. organic-chemistry.org The outcome of the reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile. organic-chemistry.orgresearchgate.net
For the synthesis of pyrazoles, the condensation of 1,3-dicarbonyl compounds with arylhydrazines in aprotic solvents like N,N-dimethylacetamide (DMAc) at room temperature has been shown to provide high regioselectivity and good yields. organic-chemistry.org The addition of an acid catalyst can further improve the yields by promoting the dehydration step. organic-chemistry.org
In the case of pyrimidin-2(1H)-ones, the reaction of β-enamino diketones with ureas or thioureas is a common strategy. The regioselectivity can be influenced by steric effects of the substituents on the enamino diketone. researchgate.net
The following table provides examples of reaction conditions influencing the regioselective synthesis of pyrazoles:
| Diketone | Hydrazine | Solvent | Additive | Regioselectivity | Yield |
| 1,3-Diketone | Arylhydrazine | DMAc | None | High | Good |
| 1,3-Diketone | Arylhydrazine | DMAc | 10 N HCl (aq) | High | Increased |
| β-Enamino diketone | Phenylhydrazine | Protic Solvent | - | Favors one regioisomer | - |
| β-Enamino diketone | Phenylhydrazine | Aprotic Solvent | - | Favors other regioisomer | - |
Heterocyclization Reactions to Form Trifluoromethylpyrroles and Related Scaffolds
This compound serves as a versatile precursor for the synthesis of trifluoromethyl-substituted pyrroles and other related heterocyclic systems. soton.ac.uk One common strategy involves the initial reaction with an α-amino acid to form an intermediate 4-dialkylamino-1,1,1-trifluorobut-3-en-2-one. soton.ac.uk
Subsequent cyclization of this intermediate, often through simple dehydration or a process involving concomitant decarboxylation, leads to the formation of the desired trifluoromethylpyrrole. soton.ac.uk This methodology has also been extended to the synthesis of other bicyclic heteroaromatics containing a trifluoromethyl group. soton.ac.uk These heterocyclization reactions provide a valuable route to complex, fluorine-containing molecules that are of interest in various fields of chemical research. researchgate.netnih.gov
Synthesis of Trifluoromethyl-Substituted 1,2,6-Thiadiazine 1-Oxides
The trifluoromethyl group is a crucial substituent in modern pharmaceuticals and agrochemicals, and its incorporation into heterocyclic scaffolds is of significant interest. This compound serves as a valuable building block for constructing such molecules. One notable application is in the synthesis of 3-trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides.
The reaction involves the condensation of β-alkoxyvinyl trifluoromethylketones, such as this compound, with sulfonimidamides. nih.gov This transformation is effectively carried out under solvent-free mechanochemical conditions, highlighting a green chemistry approach that avoids bulk solvents. nih.gov The process yields three-dimensional 1,2,6-thiadiazine 1-oxides containing the desired trifluoromethyl group at the 3-position. nih.gov The stability of these resulting heterocyclic products has been investigated under various pH conditions and aerobic storage, confirming their robustness. nih.gov Further functionalization at the C4-position of the thiadiazine ring can be achieved by employing cyclic enones in the initial reaction or through subsequent bromination of the formed heterocycle. nih.gov
Table 1: Synthesis of Trifluoromethyl-Substituted 1,2,6-Thiadiazine 1-Oxides
| Reactants | Conditions | Product | Key Findings |
|---|---|---|---|
| β-Alkoxyvinyl trifluoromethylketones, Sulfonimidamides | Solvent-free mechanochemistry | 3-Trifluoromethyl-1,2,6-thiadiazine 1-oxides | Efficient, environmentally friendly synthesis. nih.gov |
Multi-component Condensation Protocols for Chromenone Derivatives
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The synthesis of chromenones, a class of compounds found in many biologically active natural products, can be achieved through such protocols. sharif.edu
A general and efficient one-pot, three-component synthesis of 4H-chromene derivatives involves the reaction of an aldehyde, malononitrile, and an enolizable compound. sharif.edu This domino Knoevenagel-Michael-cyclization coupling reaction is often facilitated by a catalyst. sharif.edu In this context, this compound represents a highly valuable enone component. Its activated double bond and dicarbonyl nature make it an ideal substrate for Michael addition and subsequent cyclization steps. The reaction typically proceeds by first forming a Knoevenagel adduct between the aldehyde and malononitrile, which then undergoes a Michael addition by the enolate of a 1,3-dicarbonyl compound, followed by intramolecular cyclization to afford the chromenone core. The use of trifluoromethyl-containing building blocks like this compound in such MCRs would lead to the direct synthesis of trifluoromethyl-substituted chromenones, which are of high interest for their potential biological activities.
Cascade Reactions for the Synthesis of Pyrrolo[3,4-d]pyridazinones
Pyrrolo[3,4-d]pyridazinones are a class of fused heterocyclic compounds that have attracted considerable attention due to their diverse biological activities, including anti-inflammatory and analgesic properties. nih.govnih.gov Cascade reactions provide an elegant and efficient pathway to access these complex scaffolds.
A reported one-pot methodology for the synthesis of polysubstituted pyrrolo[3,4-d]pyridazinones involves a cascade sequence starting from vinyl azides and 1,3-dicarbonyl compounds. researchgate.net In this sequence, the first step is the thermal in situ formation of a pyrrole (B145914) ring. researchgate.net This is followed by the nucleophilic addition of a hydrazine to the ketone group within the newly formed pyrrole, which then undergoes intramolecular cyclization with an adjacent ester group to furnish the final pyrrolo[3,4-d]pyridazinone structure. researchgate.net
This compound, as a 1,3-dicarbonyl equivalent, is a prime candidate for this type of cascade reaction. Its reaction with a suitable vinyl azide (B81097) would generate a trifluoromethylated pyrrole intermediate, which could then be intercepted by a hydrazine derivative in the same pot to yield the target trifluoromethyl-substituted pyrrolo[3,4-d]pyridazinone. This strategy allows for the rapid assembly of complex heterocyclic systems from relatively simple starting materials. researchgate.net
Advanced Chemo- and Stereoselective Transformations
Diastereoselective Additions to Fluorinated Enones (e.g., Enamine of Cyclohexanone)
The stereoselective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. Fluorinated enones like this compound are excellent Michael acceptors, and their reactions with nucleophiles can be controlled to produce specific stereoisomers. The synthesis of highly substituted cyclohexanone (B45756) skeletons, which are core structures in many natural products and pharmaceuticals, can be achieved through diastereoselective conjugate additions to enones. beilstein-journals.org
A relevant example is the cascade inter-intramolecular double Michael addition strategy. beilstein-journals.org In a model reaction, a nucleophile adds to an acceptor in a Michael fashion. This is followed by a diastereoselective 6-endo-trig intramolecular Michael addition to the enone moiety, leading to a highly substituted cyclohexanone with excellent diastereoselectivity. beilstein-journals.org
When applying this principle to the specified substrates, the enamine of cyclohexanone would act as the nucleophile. The addition of the enamine to the electron-deficient double bond of this compound would initiate the cascade. The stereochemical outcome of this addition is often controlled by the steric and electronic properties of the reactants and the reaction conditions, allowing for the synthesis of specific diastereomers of the resulting adduct, which would contain both the trifluoromethylketone moiety and the cyclohexanone ring.
Table 2: Diastereoselective Synthesis via Michael Addition
| Reaction Type | Reactants | Product | Stereochemical Outcome |
|---|---|---|---|
| Cascade Double Michael Addition | Enone, Nucleophile (e.g., Curcumin) | Highly substituted cyclohexanone | Complete diastereoselectivity in most cases. beilstein-journals.org |
Selective Photochemical Fluorination Directed by the Enone Functional Group
Direct C-H fluorination is a highly sought-after transformation in medicinal chemistry, as the introduction of fluorine can dramatically alter a molecule's biological properties. nih.gov However, achieving site-selectivity in complex molecules remains a significant challenge. Photochemical methods offer a powerful solution, and the enone functional group can serve as an internal directing group for selective fluorination. nih.gov
Upon photoexcitation, the enone functional group can facilitate the selective fluorination of sp³ C-H bonds at positions remote from the chromophore. nih.gov This process is believed to proceed via an intramolecular hydrogen atom transfer (HAT) from a specific C-H bond to the excited enone's oxygen atom. The resulting carbon-centered radical is then trapped by a fluorine source to yield the fluorinated product, and the enone is restored. nih.gov The site of fluorination (e.g., γ, β, or allylic) is predictable and depends on the geometric orientation of the substrate's C-H bonds relative to the excited enone. nih.gov
While this method has been demonstrated on complex polycyclic systems like steroids, the underlying principle is applicable to molecules containing the enone functionality, including derivatives of this compound. nih.gov This photochemical strategy represents a cutting-edge approach for the precise installation of fluorine atoms, guided by the inherent reactivity of the enone group.
Mechanistic Investigations and Advanced Computational Chemistry Studies
Application of Theoretical Frameworks to Fluorinated Enone Reactivity
A search for literature applying Molecular Electron Density Theory to the cycloaddition reactions of 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one yielded no specific results. While MEDT is used to analyze cycloaddition reactions involving molecules containing trifluoromethyl groups, no studies focused on this particular pentenone have been published. luisrdomingo.com
No dedicated Density Functional Theory studies detailing the reaction pathways, transition states, or energetics for reactions involving this compound could be located. DFT is a common tool for such investigations in organic chemistry, but it has not been applied to this specific compound in published research.
Elucidation of Complex Reaction Mechanisms
There are no available studies that analyze the mechanistic pathways of cycloaddition reactions for this compound, nor are there any discussions of its potential pseudomonoradical character within these reaction types.
The formation of trifluoromethylated ketones through the radical trifluoromethylation of enolates is a known synthetic strategy that has been investigated through both experimental and theoretical means for other ketones. researchgate.net However, research specifically detailing the formation of this compound via this pathway or the subsequent radical trifluoromethylation of its corresponding enolate is not available.
No publications were found that describe intramolecular electrocyclization reactions involving this compound or provide detailed mechanistic studies of such a process.
Mechanistic Insights into Umpolung Morita-Baylis-Hillman Reactions
The Morita-Baylis-Hillman (MBH) reaction is a versatile carbon-carbon bond-forming reaction that typically involves the coupling of an activated alkene with an aldehyde, catalyzed by a tertiary amine or phosphine (B1218219). organic-chemistry.orgmdpi.com In its classic form, the α-position of the activated alkene acts as a nucleophile. However, recent studies have explored the "umpolung" or polarity-inverted reactivity of MBH-type intermediates, enabling the α-position of enones to be functionalized by electrophiles. nih.govorganic-chemistry.org
This umpolung strategy has been successfully applied to the α-functionalization of enone C-H bonds, providing access to valuable intermediates like α-chloro-enones, 1,2-diketones, and α-tosyloxy-enones. nih.govorganic-chemistry.org The proposed mechanism for this transformation, which is applicable to enones such as this compound, involves several key steps supported by spectroscopic studies. nih.gov
The reaction is initiated by the conjugate attack of a nucleophilic amine catalyst, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) or pyridine, on the enone. nih.govorganic-chemistry.org This process is often facilitated by a hypervalent iodine reagent, like (diacetoxyiodo)benzene, which acts as a Lewis acid. nih.govorganic-chemistry.org This initial step leads to the formation of a crucial electrophilic intermediate: a β-ammonium-enolonium species. nih.gov This reactive species then undergoes nucleophilic attack at the α-carbon by an available anion (e.g., chloride, acetate, or tosylate). The final step is a base-induced elimination of the ammonium (B1175870) group to yield the α-functionalized enone product. nih.gov
A notable application of this umpolung MBH reaction is the direct α-fluorination of enones to synthesize 2-fluoroenones. nih.govacs.orgresearchgate.net In this case, a fluoride (B91410) source such as an HF-pyridine complex provides the nucleophilic fluoride that attacks the enolonium intermediate. nih.govresearchgate.net This single-step method from readily available enones represents a significant improvement over traditional multi-step syntheses. nih.govresearchgate.net
Table 1: Key Mechanistic Steps in Umpolung Morita-Baylis-Hillman Reaction of Enones
| Step | Description | Key Reagents/Intermediates |
| 1 | Conjugate addition of amine catalyst to the enone, assisted by a hypervalent iodine reagent. | Enone, Amine Catalyst (DABCO, Pyridine), Hypervalent Iodine Reagent |
| 2 | Formation of an electrophilic β-ammonium-enolonium species. | β-Ammonium-enolonium intermediate |
| 3 | Nucleophilic attack at the α-carbon of the enolonium species. | Nucleophile (e.g., F⁻, Cl⁻, TsO⁻) |
| 4 | Base-induced elimination of the amine catalyst to form the final product. | α-functionalized enone, Base |
Exploration of Photochemical Fluorination Mechanisms (Hydrogen Atom Transfer, Radical Fluorination)
Photochemical methods offer powerful, often metal-free, pathways for C-H functionalization, including fluorination. For ketones, these mechanisms frequently involve hydrogen atom transfer (HAT) and subsequent radical processes. rsc.orgorganic-chemistry.org
In a typical photocatalytic cycle for fluorination, a photocatalyst, upon absorbing visible light, reaches an excited state capable of initiating the key chemical transformations. rsc.orgorganic-chemistry.org One common pathway involves the photocatalyst generating a radical species that acts as a HAT catalyst. For instance, a thiyl radical can be generated to abstract a hydrogen atom from the α-C–H bond of a ketone. organic-chemistry.org This HAT event produces a carbon-centered radical intermediate. organic-chemistry.org This radical can then be oxidized to a cation, which subsequently deprotonates to yield the modified carbonyl product. organic-chemistry.org
Ketone carbonyl groups, which are typically deactivating towards radical fluorination at nearby sites, can paradoxically be used as directing groups to achieve selective fluorination under photocatalytic conditions. rsc.org Using a combination of a fluorine source like Selectfluor, a photocatalyst, and visible light, selective β- and γ-fluorination of aliphatic ketones has been demonstrated. rsc.org
Computational studies have provided deep insights into the energetics of HAT reactions. The activation barriers (ΔH‡) of these reactions are often correlated with the reaction enthalpies (ΔH) through the Bell-Evans-Polanyi principle. arxiv.org This relationship helps in predicting reaction feasibility and understanding the factors that control reaction rates. arxiv.org
Table 2: Components of a Representative Photocatalytic Radical Fluorination System
| Component | Example | Function |
| Substrate | Ketone (e.g., this compound) | Molecule to be fluorinated |
| Photocatalyst | 4CzIPN, Benzil | Absorbs light, initiates radical process |
| HAT Catalyst | Thiol | Abstracts a hydrogen atom from the substrate |
| Fluorine Source | Selectfluor | Provides the fluorine atom for the radical fluorination step |
| Light Source | Visible Light (e.g., Blue LEDs) | Provides energy to excite the photocatalyst |
Studies on Stereochemical and Regiochemical Control in Reactions
Influence of the Trifluoromethyl Group on Reaction Selectivity
The trifluoromethyl (CF₃) group is a powerful modulator of a molecule's chemical properties and reactivity, significantly influencing reaction selectivity through a combination of steric and electronic effects. nih.gov
Electronic Effects: The CF₃ group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. nih.gov In this compound, this inductive effect makes the carbonyl carbon and the β-carbon of the enone system highly electrophilic. This enhanced electrophilicity dictates the regioselectivity of nucleophilic attacks, favoring addition at these positions. In cycloaddition reactions, the electron-withdrawing nature of the CF₃ group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, facilitating reactions with electron-rich dienes or dipoles. acs.org
Steric Effects: The trifluoromethyl group is significantly bulkier than a hydrogen atom or a methyl group. This steric hindrance can direct incoming reagents to attack the less hindered face of the molecule, thereby controlling stereoselectivity. It can also influence regioselectivity by making direct attack at the adjacent carbonyl carbon more difficult, potentially favoring conjugate addition at the β-position.
Lipophilicity: The CF₃ group substantially increases the lipophilicity of a molecule. nih.gov While this does not directly control selectivity in the same way as steric or electronic effects, it can influence the solubility of the substrate and its interaction with catalysts or reagents in different solvent environments, which can in turn affect reaction outcomes.
Activation Barrier Analysis and Reaction Energy Profiles
Understanding the selectivity and mechanism of a chemical reaction requires a detailed analysis of its energy landscape. Computational chemistry is an indispensable tool for this purpose, allowing for the calculation of activation barriers and reaction energy profiles. arxiv.orgnih.gov
Activation Barrier (Activation Energy): The activation barrier (ΔG‡ or ΔH‡) is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate. When multiple reaction pathways are possible, the pathway with the lowest activation barrier will be the dominant one, determining the major product. nih.gov For example, in a cycloaddition reaction with multiple possible regio- or stereoisomeric outcomes, density functional theory (DFT) calculations can be used to compute the activation energy for each pathway. The predicted product distribution can then be compared with experimental results. nih.gov
Factors Governing Regio- and Stereoselectivity in Various Cycloadditions
Cycloaddition reactions are powerful for constructing cyclic molecules. The ability to control the regiochemistry (which atoms bond together) and stereochemistry (the 3D arrangement of atoms) is paramount for their synthetic utility. youtube.comyoutube.com For substrates like this compound, several factors are critical.
Electronic Factors: The inherent electronic properties of the reactants are a primary driver of regioselectivity. In [3+2] cycloadditions, the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the LUMO of the other is key. The strong electron-withdrawing CF₃ group in this compound makes it an electron-deficient dienophile, favoring reactions with electron-rich dienes. The regioselectivity is determined by the alignment of the orbital coefficients at the reacting centers. nih.gov
Steric Hindrance: The steric bulk of substituents on both the dienophile and the diene (or dipole) can prevent certain orientations of approach, thereby favoring the formation of a specific regio- or stereoisomer. The bulky CF₃ group would disfavor any transition state where it experiences significant steric clash with substituents on the incoming reactant. nih.gov
Catalysis: Lewis acid or transition metal catalysts can dramatically alter the selectivity of a cycloaddition. Catalysts can coordinate to the enone (e.g., at the carbonyl oxygen), which further lowers its LUMO energy, enhances its electrophilicity, and can lock it into a specific conformation. This templating effect creates a highly organized transition state, leading to high levels of diastereoselectivity and enantioselectivity (if a chiral catalyst is used). nih.gov
Reaction Conditions: Solvents and temperature can influence selectivity. Furthermore, as seen in some cycloadditions with trifluoromethylated substrates, the presence or absence of a base can completely switch the regiochemical outcome by altering the nature of the reacting species. acs.org
Table 3: Summary of Factors Influencing Cycloaddition Selectivity
| Factor | Influence on Selectivity | Example |
| Electronic Effects | Governs regioselectivity through HOMO-LUMO interactions. Electron-withdrawing groups (like CF₃) on the dienophile react preferentially with electron-donating groups on the diene. | Matching electron-deficient enones with electron-rich dienes in Diels-Alder reactions. |
| Steric Hindrance | Directs reactants to the less hindered face or position, influencing both regio- and stereoselectivity. | Bulky groups on the diene or dienophile favoring the formation of the endo or exo product to minimize steric clash. |
| Catalysis | Lewis acids or transition metals can create a chiral environment and enforce a specific transition state geometry, leading to high diastereo- and enantioselectivity. | Iron-catalyzed [4+4] cycloadditions where the ligand on the iron center controls access to cis- or trans-diastereomers. nih.gov |
| Reaction Conditions | Solvent polarity can stabilize charged intermediates or transition states differently. The presence of additives like a base can change the reactive species. | Use of a base leading to a different regioisomer in the cycloaddition of trifluorodiazoethane. acs.org |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that map the hydrogen and carbon framework of a molecule.
For (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one, the ¹H NMR spectrum provides characteristic signals for the ethoxy group protons and the vinyl protons of the enone backbone. The ethoxy group typically appears as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The vinyl protons (CH=CH) appear as doublets, with the coupling constant providing information about the geometry (E/Z isomerism) of the double bond.
The ¹³C NMR spectrum reveals the chemical shift of each unique carbon atom in the molecule. The presence of the electron-withdrawing trifluoromethyl (CF₃) group and the carbonyl group significantly influences the chemical shifts of adjacent carbons. The carbonyl carbon (C=O) appears at a characteristic downfield shift, while the CF₃ carbon signal is split into a quartet due to coupling with the three fluorine atoms. spectrabase.com
Table 1: Representative ¹³C NMR Spectral Data for (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one spectrabase.com
| Carbon Atom | Chemical Shift (ppm) | Description |
| C=O | ~180 | Carbonyl Carbon |
| CF₃ | ~117 (quartet) | Trifluoromethyl Carbon |
| =CH-O | ~165 | Vinylic Carbon alpha to Ether |
| =CH-C=O | ~95 | Vinylic Carbon beta to Ether |
| -O-CH₂- | ~70 | Methylene Carbon of Ethoxy |
| -CH₃ | ~14 | Methyl Carbon of Ethoxy |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is based on spectra available for (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one. |
While 1D NMR identifies the types of protons and carbons, two-dimensional techniques like the Heteronuclear Multiple Bond Correlation (HMBC) experiment are crucial for establishing the connectivity between these atoms. HMBC reveals long-range couplings (typically over 2-3 bonds) between protons and carbons.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry.
While obtaining a single crystal of the parent liquid enone can be challenging, derivatives and metal complexes are frequently crystalline and suitable for analysis. Research has shown that (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one reacts with various nucleophiles to form stable, crystalline products. For instance, its reaction with tributyl phosphine (B1218219) yields a double addition product whose structure was fully identified by single-crystal X-ray diffraction analysis. researchgate.net Similarly, reactions with alkali metal salts of diethyl malonate have produced crystalline complexes that have been characterized through X-ray analysis. researchgate.net
These analyses provide precise measurements of the molecular geometry and confirm the stereochemistry of reaction products, which is essential for understanding reaction mechanisms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. This capability is invaluable for identifying unknown products and transient reaction intermediates. For (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one, the exact mass is 168.039814 g/mol , corresponding to the molecular formula C₆H₇F₃O₂. nih.govspectrabase.com This precise measurement helps distinguish it from other compounds with the same nominal mass. In synthetic applications, HRMS can be used to confirm the identity of products formed in reactions involving the enone, such as the synthesis of various trifluoromethyl-substituted heterocycles. researchgate.net
Other Advanced Spectroscopic Techniques (e.g., Infrared (IR)) for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. Although a specific experimental IR spectrum for 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is not available, the characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups. orgchemboulder.comlibretexts.orgpressbooks.publibretexts.orgchemistrytalk.org
The structure of this compound contains several key functional groups that would give rise to distinct IR absorption bands: a conjugated carbon-carbon double bond (C=C), a conjugated carbonyl group (C=O), an ether linkage (C-O-C), and carbon-fluorine bonds (C-F).
Predicted Infrared Absorption Bands:
C=O Stretching: The carbonyl group in an α,β-unsaturated ketone typically absorbs at a lower frequency than a saturated ketone due to conjugation. The expected range is approximately 1660-1700 cm⁻¹. orgchemboulder.comlibretexts.org
C=C Stretching: The carbon-carbon double bond, being part of a conjugated system and an enol ether, is expected to show a stretching vibration in the region of 1600-1640 cm⁻¹.
C-O-C Stretching: The asymmetric stretching of the ether linkage is anticipated to produce a strong band in the 1200-1250 cm⁻¹ region. pressbooks.pubopenstax.org The symmetric stretch would appear at a lower frequency, around 1050-1150 cm⁻¹. pressbooks.pubopenstax.org
C-F Stretching: The carbon-fluorine bonds of the trifluoromethyl group will exhibit strong and characteristic absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. These bands are often intense and can sometimes overlap with other absorptions in this region.
C-H Stretching: The sp² hybridized C-H bond of the vinyl group would absorb above 3000 cm⁻¹, while the sp³ hybridized C-H bonds of the ethoxy group would show absorptions just below 3000 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C=O (conjugated ketone) | Stretching | 1660 - 1700 | Strong |
| C=C (conjugated enol ether) | Stretching | 1600 - 1640 | Medium to Strong |
| C-O-C (ether) | Asymmetric Stretching | 1200 - 1250 | Strong |
| C-O-C (ether) | Symmetric Stretching | 1050 - 1150 | Strong |
| C-F (trifluoromethyl) | Stretching | 1100 - 1300 | Strong, Multiple Bands |
| =C-H (vinyl) | Stretching | 3010 - 3095 | Medium |
| -C-H (alkyl) | Stretching | 2850 - 2960 | Medium |
Disclaimer: The data presented in this table is predictive and based on the characteristic absorption frequencies of the respective functional groups in similar chemical environments. Experimental verification is required for confirmation.
Applications and Broader Research Impact in Synthetic Organic Chemistry
Role as a Versatile Building Block for Complex Molecular Architectures
Precursor for Fluorinated Aliphatic and (Hetero)aromatic Compounds
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is a key starting material for the synthesis of various fluorinated organic compounds. google.com Its reactivity allows for the introduction of the trifluoromethyl (CF3) group, a moiety of great importance in medicinal and materials chemistry due to its unique electronic properties and metabolic stability.
The compound serves as a precursor for a variety of trifluoromethyl-substituted heteroarenes. Research has demonstrated its utility in the preparation of trifluoromethyl-substituted thiophenes, furans, and pyrroles. northeastern.edusemanticscholar.orgresearchgate.netthieme-connect.com The synthesis of these heterocyclic systems often involves an initial addition-elimination reaction at the double bond of ETFBO, followed by cyclization reactions. For instance, the reaction of ETFBO with appropriate nucleophiles can lead to intermediates that, upon further transformation, yield the desired heterocyclic rings. One notable method involves a thiazolium-catalyzed Stetter reaction following an initial addition-elimination step. northeastern.edusemanticscholar.orgresearchgate.net
While its use in generating heteroaromatic systems is well-documented, its role as a precursor for fluorinated aliphatic compounds is also significant. The inherent reactivity of the α,β-unsaturated ketone system allows for various addition reactions that can lead to saturated or partially saturated aliphatic structures. For example, ETFBO can undergo 1,2-addition reactions with organozinc compounds, where the nucleophile adds to the carbonyl group. researchgate.net Such reactions result in the formation of fluorinated aliphatic alcohol derivatives. These transformations highlight the versatility of ETFBO in accessing both aromatic and aliphatic fluorinated scaffolds.
Enabling Synthesis of Novel Active Pharmaceutical Ingredients and Drug Discovery Motifs
The incorporation of fluorine into drug molecules is a widely used strategy in pharmaceutical chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. It is estimated that approximately 20% of modern pharmaceuticals contain fluorine. researchgate.net this compound has proven to be a valuable tool in this context, enabling the synthesis of novel active pharmaceutical ingredients (APIs) and drug discovery motifs. google.com
A prominent example of its application is in a novel synthetic approach to Celebrex® (celecoxib), a selective COX-2 inhibitor and nonsteroidal anti-inflammatory drug (NSAID). northeastern.edusemanticscholar.orgresearchgate.netthieme-connect.comtechnion.ac.il In this synthesis, ETFBO serves as the key building block containing the essential trifluoromethyl group. The synthetic route involves an addition-elimination reaction on ETFBO, followed by a thiazolium-catalyzed Stetter reaction to construct a key intermediate, which is then converted to celecoxib. northeastern.edusemanticscholar.orgresearchgate.netthieme-connect.com This approach demonstrates the utility of ETFBO in creating complex, pharmaceutically relevant molecules.
Beyond this specific example, the trifluoromethyl-substituted pyrazole (B372694) core, readily accessible from ETFBO, is a significant motif in medicinal chemistry and drug discovery. researchgate.net Furthermore, ETFBO is considered a valuable starting material for a range of compounds with potential therapeutic applications, including antiviral, anticancer, and other anti-inflammatory drugs. google.com
Utility in Agrochemical Research and Development
Similar to the pharmaceutical industry, the agrochemical sector frequently utilizes fluorinated compounds to develop new and effective crop protection agents. researchgate.net An estimated 30% of modern agrochemicals contain fluorine. researchgate.net this compound has found a significant application in this field, most notably in the industrial preparation of the insecticide flonicamid. google.com
Flonicamid is a systemic insecticide that is highly effective against a wide range of sucking insects, particularly aphids. iskweb.co.jpresearchgate.net It possesses a unique mode of action, inhibiting the feeding behavior of these pests. iskweb.co.jpresearchgate.net The synthesis of flonicamid, which has the chemical name N-cyanomethyl-4-(trifluoromethyl)nicotinamide, can utilize precursors derived from ETFBO, highlighting the compound's industrial relevance in the production of commercial pesticides. google.comresearchgate.net The ability to efficiently introduce the trifluoromethyl group is crucial for the biological activity of flonicamid, making ETFBO a key component in its synthesis.
Specific Applications in Advanced Synthetic Strategies
Implementation as Protecting Reagents in Peptide Synthesis
In the intricate process of peptide synthesis, the protection of reactive functional groups on amino acids is paramount to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. peptide.combiosynth.commasterorganicchemistry.com The α-amino group of an amino acid must be temporarily blocked while its carboxyl group is activated for coupling with the next amino acid in the chain. peptide.commasterorganicchemistry.com
This compound has been identified as a critical reagent for this purpose. It reacts with amino acids to form N-protected derivatives, effectively shielding the amino group during the coupling reaction. The resulting protecting group can then be removed under specific conditions to allow for the next coupling step in the sequence. While various protecting groups are used in peptide synthesis, the unique reactivity of ETFBO offers an alternative strategy for chemists. The specific conditions for the introduction and removal of the protecting group derived from ETFBO are a subject of ongoing research to optimize its application in solid-phase and solution-phase peptide synthesis. peptide.commasterorganicchemistry.com
Ligand Design in Coordination Chemistry, exemplified by Copper(II) Complexes
The design and synthesis of ligands are central to the field of coordination chemistry, as the properties of a metal complex are heavily influenced by the nature of the ligands bound to the metal center. Trifluoromethyl-containing ligands are of particular interest due to the strong electron-withdrawing nature of the CF3 group, which can significantly modulate the electronic properties and reactivity of the resulting metal complexes. acs.org
This compound is a valuable precursor for the synthesis of such ligands. google.com Its chemical structure allows for transformations that can introduce the trifluoromethyl ketone moiety into a larger molecular framework designed to coordinate with metal ions. The resulting ligands can then be used to form complexes with various metals, including copper(II).
Copper(II) complexes are studied for a wide range of applications, including catalysis and materials science. nih.govnih.gov The incorporation of a trifluoromethyl group into the ligand structure can enhance the stability and influence the redox potential of the copper(II) center. acs.org For example, the high electrophilicity of the trifluoromethyl group can make the metal center more Lewis acidic, potentially enhancing its catalytic activity. While specific examples of copper(II) complexes with ligands directly synthesized from ETFBO are a niche area of research, the general utility of ETFBO in preparing metal ligands suggests its potential in developing novel copper(II) and other metal complexes with tailored properties. google.com The study of such complexes is an active area of research, with potential applications in catalysis and materials science. rsc.orgchemrxiv.orgdigitellinc.com
Development of Novel Fluorinated Pyrazole Frameworks with Enhanced Properties
The trifluoromethyl-substituted pyrazole moiety is a privileged scaffold in medicinal chemistry and agrochemistry, owing to the profound impact of the trifluoromethyl group on the physicochemical and biological properties of the parent molecule. This compound has emerged as a key synthon for the construction of these valuable heterocyclic frameworks.
The classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com this compound serves as a synthetic equivalent of a trifluoromethylated 1,3-dicarbonyl compound, where the enol ether mimics the reactivity of a second carbonyl group. The reaction proceeds via an initial nucleophilic attack of the hydrazine at the carbonyl carbon, followed by an addition-elimination at the ethoxy-substituted vinylic carbon and subsequent cyclization and dehydration to afford the aromatic pyrazole ring.
This strategy provides a direct and efficient route to a wide range of 3-trifluoromethyl-substituted pyrazoles. The reaction can be modulated by using different substituted hydrazines, allowing for the introduction of various functionalities on the pyrazole nitrogen. For instance, the reaction of a closely related precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), with the appropriate hydrazine has been successfully employed in a concise synthesis of the COX-2 inhibitor, Celebrex®. researchgate.net This demonstrates the industrial relevance of this methodology.
The resulting fluorinated pyrazoles often exhibit enhanced properties compared to their non-fluorinated analogs. The trifluoromethyl group can significantly increase a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These enhanced characteristics make trifluoromethylated pyrazoles highly sought-after in drug discovery programs for developing new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. nih.govthieme-connect.de
Table 1: Examples of Fluorinated Pyrazole Synthesis Precursors
| Precursor | Resulting Heterocycle | Key Reaction Type |
|---|---|---|
| This compound | Trifluoromethyl-substituted pyrazoles | Cyclocondensation with hydrazines |
| β-CF3-1,3-Enynes | Trifluoromethylated pyrazolines and pyrazoles | Divergent reaction with hydrazines nih.gov |
Access to Valuable Organofluorine Compounds through Strategic Transformations
The synthetic utility of this compound extends far beyond the synthesis of pyrazoles. Its electrophilic nature at both the carbonyl carbon and the β-carbon of the enone system allows for a rich and diverse range of chemical transformations, providing access to a plethora of valuable organofluorine compounds. google.comcas.cn
The addition-elimination reaction at the β-position is a key transformation. Nucleophiles such as thiols, amines, and carbanions can readily displace the ethoxy group, leading to the formation of new carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds. These intermediates can then undergo further cyclization reactions to generate a variety of trifluoromethyl-substituted heterocycles, including:
Thiophenes: Reaction with sulfur-based nucleophiles followed by intramolecular cyclization. researchgate.net
Furans: Transformation of the initial adducts under specific conditions. researchgate.net
Pyrroles: Reaction with primary amines followed by cyclization. researchgate.net
Furthermore, the trifluoromethyl ketone moiety can participate in various reactions, such as reductions to form trifluoromethylated alcohols or reactions with organometallic reagents. The strategic combination of these reactivity modes allows for the construction of complex molecular architectures containing the trifluoromethyl group, a key pharmacophore in many modern pharmaceuticals and agrochemicals. chemeurope.com
Future Research Directions for this compound and Fluorinated Enones
The continued exploration of the chemistry of this compound and related fluorinated enones holds significant promise for advancing various fields of chemical science.
Exploration of Undiscovered Reactivity Modes and Novel Catalytic Systems
While the nucleophilic addition and cycloaddition reactions of this compound are well-established, there remains significant potential for uncovering novel reactivity patterns. For instance, its reaction with various phosphorous nucleophiles has been shown to yield diverse products, indicating a complex reactivity landscape. researchgate.net
Future research could focus on:
Photochemical Reactions: Enone systems are known to undergo unique photochemical transformations. Investigating the photochemical reactivity of this compound could lead to novel methods for C-H fluorination or the synthesis of strained ring systems. acs.org
Novel Catalytic Systems: The development of new catalytic systems, including organocatalysts and transition metal catalysts, could unlock unprecedented transformations of this versatile building block. This could involve asymmetric catalysis to generate chiral fluorinated molecules with high enantioselectivity.
Radical Reactions: Exploring the behavior of this compound under radical conditions could open up new avenues for its functionalization.
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The increasing emphasis on green chemistry necessitates the development of more sustainable synthetic methods. For the synthesis and application of this compound, future research should prioritize:
Continuous Flow Synthesis: Transitioning from traditional batch processes to continuous flow synthesis can offer significant advantages in terms of safety, efficiency, and scalability. A continuous synthesis method for a related compound has already been patented, highlighting the feasibility of this approach. google.com
Atom-Economical Reactions: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.
Use of Greener Solvents and Catalysts: Replacing hazardous solvents and reagents with more environmentally friendly alternatives is crucial for sustainable chemical production.
Expansion into Interdisciplinary Fields, including Materials Science and Chemical Biology
The unique properties imparted by the trifluoromethyl group make this compound an attractive building block for materials science and chemical biology applications.
Materials Science: A patent has indicated its potential use in the preparation of metal ligands and ionic liquids. google.com The incorporation of fluorinated moieties can significantly influence the properties of materials, leading to applications in areas such as liquid crystals, polymers with enhanced thermal and chemical stability, and advanced electronic materials.
Chemical Biology: The development of fluorinated probes and labels is of great interest for studying biological systems. This compound could serve as a precursor for synthesizing novel fluorinated biomolecules. Furthermore, engineered biological systems, such as modified E. coli, have been shown to be capable of producing fluorinated compounds, opening up exciting possibilities for the biosynthesis of complex fluorinated molecules. chembites.org
Q & A
Q. Table 1: Typical GC-VUV Parameters for ETFBO Analysis
| Column | Temperature Program | Detection Range |
|---|---|---|
| DB-5MS | 40°C (2 min) → 250°C @ 10°C/min | 125–240 nm |
Advanced: How does this compound act as a protecting group in peptide synthesis?
Methodological Answer:
The α,β-unsaturated ketone in ETFBO selectively reacts with thiol groups in cysteine residues via thiol-Michael addition , forming stable adducts. Key steps:
Deprotection : Use mild bases (e.g., NHOH) to cleave the ethoxy group without damaging peptide backbones.
Selectivity : The trifluoromethyl group minimizes side reactions with amines or hydroxyl groups.
This method is advantageous for solid-phase peptide synthesis (SPPS) due to its orthogonality to Fmoc/t-Bu strategies .
Basic: What are common side reactions when employing this compound in cyclocondensation reactions?
Methodological Answer:
- Hydration : The enone system can undergo hydration in aqueous conditions, forming diols (mitigated by anhydrous solvents).
- Polymerization : Elevated temperatures or prolonged storage may induce oligomerization (prevented with stabilizers like BHT).
- Nucleophilic Displacement : Ethoxy groups may react with strong nucleophiles (e.g., Grignard reagents), requiring controlled stoichiometry .
Advanced: Explain the heterocyclization mechanisms involving this compound to form pyrrole derivatives.
Methodological Answer:
Mechanism Overview :
Enamine Formation : ETFBO reacts with primary amines (e.g., aniline) to generate β-amino enones.
Cyclization : Intramolecular attack of the amine on the ketone forms a 5-membered ring.
Aromatization : Acidic or thermal conditions drive dehydration to yield trifluoromethyl pyrroles.
Q. Optimization Tips :
- Use protic solvents (e.g., ethanol) to stabilize intermediates.
- Catalytic acetic acid accelerates cyclization.
This approach achieves yields up to 98% for 2-trifluoromethyl pyrroles .
Basic: What are the challenges in handling this compound under different reaction conditions?
Methodological Answer:
- Moisture Sensitivity : Hydrolysis of the ethoxy group requires inert atmospheres (N/Ar) and dry solvents.
- Thermal Instability : Store at 2–8°C to prevent decomposition.
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy .
Advanced: How can computational methods predict reactivity patterns of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states for Stetter or Michael additions to predict regioselectivity (e.g., Fukui indices for electrophilic sites).
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).
- Machine Learning : Train models on existing kinetic data to forecast yields under untested conditions.
These methods reduce experimental screening efforts in catalyst and solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
